(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Description
Typically, the description of a compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. The compound’s CAS number can also be included for easy reference .
Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity with other compounds, stability, etc .Scientific Research Applications
Structural and Chemical Analysis
Molecular Structure and Crystal Analysis : Studies have revealed detailed structural insights into compounds similar to "(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one". These include analysis of molecular geometry, crystal structures, and intramolecular interactions such as hydrogen bonds and π–π stacking interactions (Jasinski et al., 2011), (Jasinski et al., 2011).
Photophysical Properties : Research on derivatives of this compound has focused on their photophysical properties, including absorption, emission, and solvatochromic properties. This research is vital for understanding the compound's potential applications in fields like optoelectronics and fluorescence studies (Asiri et al., 2017).
Nonlinear Optical Properties : Investigations into the nonlinear optical (NLO) properties of similar chalcone derivatives have been conducted. This is significant for the development of materials for NLO applications, such as in photonic devices and telecommunications (Shkir et al., 2019).
Biological and Chemical Reactivity Studies
Antioxidant Activity : Studies on similar compounds have assessed their antioxidant activity, providing insights into their potential therapeutic applications. Such research typically involves in vitro testing for free radical scavenging ability and superoxide dismutase mimetic activity (Sulpizio et al., 2016).
Chemical Reactivity and Electronic Properties : Computational and experimental studies have been conducted to understand the chemical reactivity and electronic properties of related compounds. These studies often employ methods like density functional theory (DFT) to explore molecular electrostatic potential, bond lengths, and electronic parameters (Adole et al., 2020).
Properties
IUPAC Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-21-16-8-4-11(9-17(16)22-2)3-6-14(19)13-10-12(18)5-7-15(13)20/h3-10,20H,1-2H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPJKJCKDAWUCH-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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